1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a methoxy group attached to an indane ring system, which is further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-8-7-16-14(18)17-11-15(20-2)9-12-5-3-4-6-13(12)10-15/h3-6H,7-11H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNCZJNJJJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC2=CC=CC=C2C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with an appropriate isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-ethoxyethyl)urea
- 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxypropyl)urea
Uniqueness
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea is unique due to its specific substitution pattern and the presence of methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea (CAS Number: 2034262-32-1) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study published in MDPI highlights the importance of targeting lipid biosynthesis in pathogens, suggesting that derivatives with similar structures may inhibit key enzymes involved in this process, thereby exerting antimicrobial effects against various strains of bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of indene derivatives. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that certain urea derivatives can effectively target cancer cells by disrupting metabolic pathways essential for tumor growth .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various indene derivatives, this compound was evaluated against common bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong antimicrobial effect.
Study 2: Cytotoxicity Against Cancer Cells
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this urea derivative?
Answer:
The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamoyl chlorides. For example, in analogous compounds, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea was synthesized via a two-step process:
Preparation of the urea precursor by reacting 3,5-bis(trifluoromethyl)aniline with 2-methoxyethyl isocyanate.
Purification using column chromatography and characterization via -NMR and mass spectrometry .
Key considerations include:
- Use of anhydrous conditions to avoid side reactions.
- Optimization of reaction stoichiometry to minimize unreacted intermediates.
Basic: How can the molecular structure and crystallinity of this compound be validated?
Answer:
X-ray crystallography is the gold standard for structural validation. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used:
- SHELXL refines atomic coordinates and thermal displacement parameters using high-resolution diffraction data .
- ORTEP-3 generates 3D molecular diagrams to visualize bond lengths, angles, and torsional conformations .
For non-crystalline samples, -NMR and IR spectroscopy can confirm functional groups (e.g., urea NH stretches at ~3300 cm).
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
For enzyme inhibition studies (e.g., acetyl-CoA synthetase (ACSS2)):
- Fluorescence Polarization Assays : Measure competitive binding using fluorescent probes (e.g., TranSscreener AMP assay) .
- IC Determination : Dose-response curves generated via kinetic readouts (e.g., ATP depletion monitored at 340 nm) .
Controls should include known inhibitors (e.g., VY-3-249 for ACSS2) and vehicle-treated blanks to normalize activity .
Advanced: How to design in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
Answer:
- PK Studies : Administer the compound orally or intravenously in rodent models. Collect plasma/tissue samples at timed intervals and quantify drug levels via LC-MS/MS. Key parameters: bioavailability, half-life (), and volume of distribution () .
- PD Studies : Use xenograft models (e.g., A375 melanoma) to correlate plasma concentrations with target modulation (e.g., phosphorylated MEK1 inhibition). Indirect response models can link biomarker suppression (e.g., >40% pMEK1 inhibition) to tumor growth stasis .
Advanced: How to conduct structure-activity relationship (SAR) studies for urea-based analogs?
Answer:
- Core Modifications : Vary substituents on the indenyl or methoxyethyl groups. For example, rigid indan moieties (as in TRPV1 antagonists) improve potency by reducing conformational flexibility .
- Enzymatic Assays : Test analogs against ACSS2 or related targets. Compare IC values to identify critical functional groups (e.g., methoxy groups for hydrogen bonding) .
- Computational Docking : Use software like AutoDock to predict binding poses in enzyme active sites. Validate with mutagenesis studies .
Advanced: How to resolve contradictions in enzymatic inhibition data across studies?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-factor availability (e.g., ATP concentration in ACSS2 assays) .
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS).
- Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications. Validate using orthogonal assays (e.g., cellular thermal shift assays) .
Advanced: What computational approaches are effective for modeling its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ACSS2 over 100+ ns to assess stability of hydrogen bonds with methoxy groups .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the active site (e.g., charge transfer between urea carbonyl and catalytic residues) .
- Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs by alchemical transformations .
Advanced: How to leverage crystallographic data to optimize binding affinity?
Answer:
- Electron Density Maps : Identify unresolved regions in the ligand-enzyme complex using SHELXL refinement. Modify substituents to fill hydrophobic pockets or improve polar contacts .
- B-factor Analysis : High B-factors indicate flexible regions. Introduce conformational restraints (e.g., cyclization) to reduce entropy penalties .
- Fragment Replacement : Substitute low-occupancy moieties with bulkier groups (e.g., trifluoromethyl) to enhance van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
